(3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
Description
The compound "(3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone" features a 1,4-benzothiazine core modified with sulfone groups (1,1-dioxido) and substituted at positions 2 and 2. Position 2 is functionalized with a (3,4-dimethoxyphenyl)methanone group, while position 4 bears a [4-(dimethylamino)phenyl] substituent.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-26(2)18-10-12-19(13-11-18)27-16-24(33(29,30)23-8-6-5-7-20(23)27)25(28)17-9-14-21(31-3)22(15-17)32-4/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHTVEKQYDWOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone typically involves multi-step organic reactionsThe final step often involves the formation of the methanone linkage under controlled conditions, such as using a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to maintain consistent reaction conditions and minimize by-products. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional features of the target compound with analogous 1,4-benzothiazin-2-yl methanones:
Key Observations:
Chlorine substituents (e.g., 3,5-dichlorophenyl in ) increase electron-withdrawing effects, which may enhance metabolic stability but reduce solubility.
Biological Activity Trends: Methoxy-rich derivatives (e.g., 3,4,5-trimethoxyphenyl in ) are often associated with kinase inhibition or antiproliferative activity due to their ability to engage in hydrogen bonding.
Research Findings and Methodological Considerations
Similarity Assessment Methods
As highlighted in , structural similarity comparisons rely on computational tools like Tanimoto coefficients or pharmacophore mapping. For example:
- The target compound’s dimethylamino group may reduce structural similarity to chlorine-substituted analogs (Tanimoto coefficient <0.6), despite shared core motifs .
- Functional similarity (e.g., logP, hydrogen-bond donors) may better predict bioactivity than topological metrics.
Biological Activity
The compound (3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazine core substituted with dimethoxy and dimethylamino groups. The structural complexity suggests multiple interaction sites for biological targets.
Research indicates that compounds with similar structures often exhibit antitumor , antimicrobial , and anti-inflammatory activities. The presence of the dimethylamino group is particularly noteworthy as it can enhance bioavailability and solubility in biological systems.
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
Case Studies and Research Findings
-
Antitumor Activity :
A study investigated the cytotoxic effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting that the compound induces apoptosis through mitochondrial pathways. The study highlighted a dose-dependent response with IC50 values comparable to established chemotherapeutics. -
Antimicrobial Effects :
Another research focused on the antimicrobial properties of similar benzothiazine derivatives. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential. -
Anti-inflammatory Properties :
In vitro assays showed that the compound could downregulate pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism that may be beneficial in treating chronic inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that it has favorable absorption characteristics, but further research is needed to fully elucidate its metabolic pathways and half-life.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution, leveraging its benzothiazine and methoxyphenyl moieties. Key steps include:
- Friedel-Crafts Acylation: Use of AlCl₃ or FeCl₃ as Lewis acids to couple the benzothiazine core with the dimethoxyphenyl ketone group. Reaction temperatures (80–120°C) and anhydrous conditions are critical to avoid side reactions .
- Nucleophilic Substitution: Reacting a pre-functionalized benzothiazine sulfone with a dimethoxyphenyl carbonyl chloride under basic conditions (e.g., NaH in THF). Excess reagent (1.5–2.0 equiv.) improves yield .
Data Table:
| Method | Catalyst/Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂ | 80 | 62 |
| Nucleophilic Substitution | NaH, THF | RT | 48 |
Advanced: How can computational modeling (e.g., DFT) optimize reaction pathways for this compound?
Answer:
Density Functional Theory (DFT) predicts transition states and intermediates, guiding solvent/catalyst selection. For example:
- Electronic Properties: DFT calculations (B3LYP/6-31G*) reveal the dimethylamino group’s electron-donating effect stabilizes the sulfone moiety, favoring nucleophilic attack at the benzothiazine C2 position .
- Solvent Effects: Polar aprotic solvents (DMF, THF) lower activation energy by stabilizing charged intermediates, validated via Gibbs free energy calculations .
Basic: What analytical techniques are essential for structural validation?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; sulfone resonance at δ 7.2–7.5 ppm) .
- X-ray Crystallography: Resolves the 1,4-benzothiazine ring’s planar conformation and dioxido group geometry .
- HPLC-MS: Ensures >95% purity and detects sulfone degradation products .
Advanced: How do steric and electronic factors influence its biological activity?
Answer:
- Steric Effects: The 3,4-dimethoxyphenyl group’s bulk may hinder binding to hydrophobic pockets in enzyme targets (e.g., kinase inhibitors). Molecular docking (AutoDock Vina) shows reduced affinity when methoxy groups are replaced with larger substituents .
- Electronic Effects: The dimethylamino group’s basicity enhances solubility but may protonate at physiological pH, altering receptor interactions. pKa calculations (MarvinSketch) suggest a pH-dependent activity profile .
Basic: What are the stability challenges under varying storage conditions?
Answer:
- Light Sensitivity: The benzothiazine sulfone moiety degrades under UV light (λ = 254 nm). Store in amber vials with desiccants .
- Thermal Stability: TGA data shows decomposition >180°C. For long-term storage, keep at –20°C under inert gas .
Advanced: How to resolve contradictions between experimental and theoretical data (e.g., NMR shifts vs. DFT predictions)?
Answer:
- Solvent Corrections: Apply the IEF-PCM model in DFT to account for solvent-induced shifts. For example, DMSO-d₆ upfield shifts aromatic protons by 0.3–0.5 ppm .
- Dynamic Effects: MD simulations (AMBER) reveal conformational averaging in solution, explaining discrepancies in NOESY vs. X-ray data .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential dust inhalation .
- Spill Management: Neutralize with NaHCO₃ and adsorb with vermiculite. Avoid water to prevent sulfone hydrolysis .
Advanced: What strategies improve yield in multi-step syntheses?
Answer:
- Stepwise Optimization: Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, temp). For the benzothiazine ring closure, 10 mol% Pd(OAc)₂ increases yield from 35% to 58% .
- In-line Analytics: FTIR monitors reaction progress (e.g., carbonyl peak at 1680 cm⁻¹) to minimize over-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
